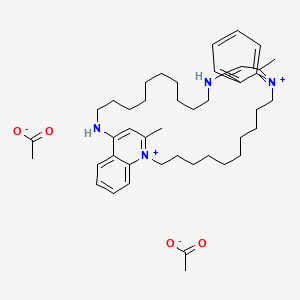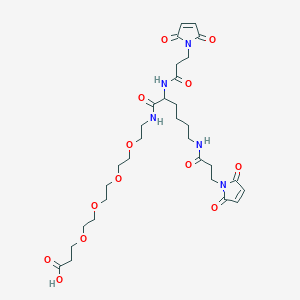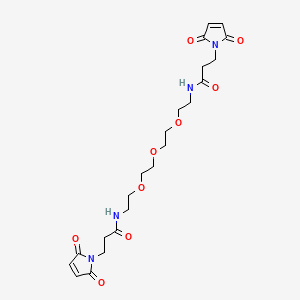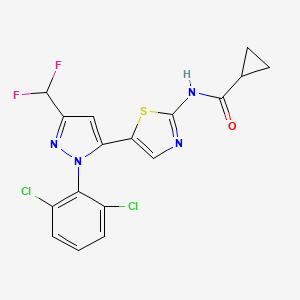
BMS-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
BMS-3 的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括以下步骤:
核心结构的形成: this compound 的核心结构通过一系列缩合和环化反应合成。这涉及使用二氯氟苯和各种胺等试剂,在受控温度和压力条件下进行。
官能团修饰: 后续步骤涉及引入增强化合物抑制活性的官能团。这些修饰通过卤化、硝化和磺化等反应实现。
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模扩大以满足需求。这涉及优化反应条件以最大限度地提高产率并最小化杂质。 先进技术,如连续流动化学和自动化合成,通常被用于提高效率和重现性 .
化学反应分析
反应类型
BMS-3 经历了各种化学反应,包括:
氧化: this compound 可以用过氧化氢或高锰酸钾等试剂氧化,导致形成氧化衍生物。
还原: this compound 涉及的还原反应通常使用硼氢化钠或氢化铝锂等试剂,生成化合物的还原形式。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾;通常在水性或有机溶剂中于中等温度下进行。
还原: 硼氢化钠,氢化铝锂;通常在无水条件下进行,以防止副反应。
主要产品
科学研究应用
BMS-3 在科学研究中具有广泛的应用:
化学: 用作研究激酶抑制及其对细胞过程影响的模型化合物。
生物学: 用于研究 LIM 激酶在细胞周期调控和细胞骨架动力学中的作用。
医学: 由于其诱导有丝分裂停滞和抑制肿瘤生长的能力,被探索为癌症治疗的潜在治疗剂。
作用机制
BMS-3 通过抑制 LIM 激酶 1 和 LIM 激酶 2 发挥作用,LIM 激酶 1 和 LIM 激酶 2 参与 cofilin 的磷酸化,cofilin 是一种调节肌动蛋白丝动力学的蛋白质。 通过抑制这些激酶,this compound 破坏了肌动蛋白细胞骨架,导致癌细胞发生细胞周期停滞和凋亡 。 参与的分子靶点和途径包括 LIM 激酶-cofilin 途径,该途径在细胞运动和分裂中起着至关重要的作用 .
相似化合物的比较
类似化合物
BMS-5: 另一种 LIM 激酶抑制剂,具有类似的抑制活性,但药代动力学性质不同。
VX-680: 靶向 Aurora 激酶的激酶抑制剂,对细胞周期进程表现出类似的影响,但通过不同的机制。
ROCK 抑制剂: 抑制 Rho 相关蛋白激酶的化合物,以类似于 LIM 激酶抑制剂的方式影响细胞骨架动力学.
BMS-3 的独特性
This compound 的独特性在于其对 LIM 激酶 1 和 LIM 激酶 2 的高效力和选择性。 它诱导癌细胞发生有丝分裂停滞和凋亡的能力使其成为癌症研究和潜在治疗开发的宝贵工具 .
属性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F2N4OS/c18-9-2-1-3-10(19)14(9)25-12(6-11(24-25)15(20)21)13-7-22-17(27-13)23-16(26)8-4-5-8/h1-3,6-8,15H,4-5H2,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGGBHCJSAEIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(S2)C3=CC(=NN3C4=C(C=CC=C4Cl)Cl)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F2N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary metabolic pathway of 2-{Butyryl-[2′-(4,5-dimethyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-1)?
A1: In vitro and in vivo studies identified CYP3A4 as the primary enzyme responsible for metabolizing BMS-1. This led to rapid metabolic clearance and significant inter-animal variability in cynomolgus monkeys. []
Q2: How does the fluorinated analog, 2-{butyryl-[2′-(4-fluoro-5-methyl-isoxazol-3-ylsulfamoyl)-biphenyl-4-ylmethyl]-amino}-N-isopropyl-3-methyl-butyramide (BMS-3), address the metabolic limitations of BMS-1?
A2: Replacing the 4-methyl group on the isoxazole ring of BMS-1 with fluorine (yielding this compound) resulted in two key improvements:
Q3: What is the role of cyclin-dependent kinase (CDK) activity in the viability of neutrophils?
A3: High-throughput live-cell imaging revealed that mouse and human neutrophil viability is highly dependent on CDK activity. This finding highlights CDK as a potential therapeutic target in leukemia. []
Q4: How does the kinase inhibitor this compound compare to cytotoxic drugs in terms of their effect on neutrophils and hematopoietic progenitor cells?
A4: Unlike most cytotoxic drugs, which show limited impact on neutrophil viability while remaining toxic to hematopoietic progenitor cells, this compound demonstrated the potential to induce apoptosis in leukemic cell lines while sparing primary mouse and human neutrophils. []
Q5: What is the significance of Mcl-1 in neutrophil sensitivity to CDK inhibition?
A5: The study found that Mcl-1 haploinsufficiency sensitized neutrophils to CDK inhibition, indicating that Mcl-1 is a direct target of CDK inhibitors like this compound. []
Q6: What is the primary function of the this compound Radiometer blood gas analyzer in the context of these studies?
A6: The this compound Radiometer blood gas analyzer served as a reference instrument for measuring blood gas parameters (pH, pCO2, pO2) in various experimental settings. [, , ]
Q7: How was the this compound blood gas analyzer used to evaluate the Gas-STAT fluorescence sensor system?
A7: The study compared the performance of the Gas-STAT fluorescence sensors for continuous blood gas monitoring during cardiopulmonary bypass and hypothermia against the this compound, used as a reference standard for discrete blood sample analysis. []
Q8: How did researchers address the temperature sensitivity of the this compound blood gas analyzer during evaluation of the Gas-STAT system?
A8: Since the Gas-STAT measured blood gas parameters at the actual blood temperature within the extracorporeal circuit, researchers interpolated reference measurements obtained from the this compound at fixed temperatures (25°C and 37°C) to match the Gas-STAT's temperature for accurate comparison. []
Q9: What physiological parameters were measured using the this compound blood gas analyzer in the study on neonatal lambs during hypothermia?
A9: The this compound blood gas analyzer was used to assess acid-base balance in neonatal lambs subjected to hypothermia, specifically measuring blood pH and pCO2. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
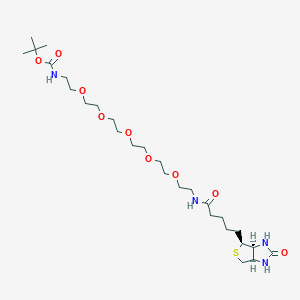
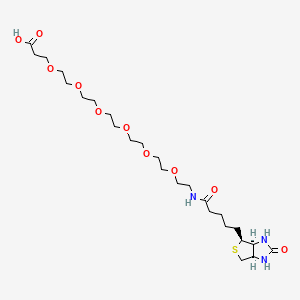
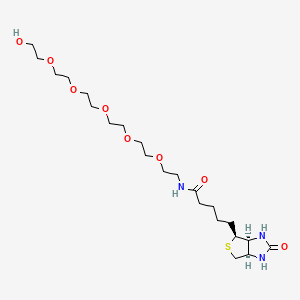
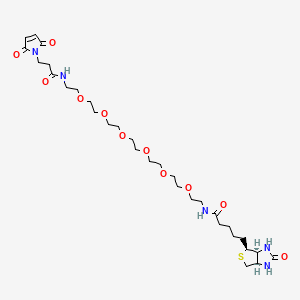
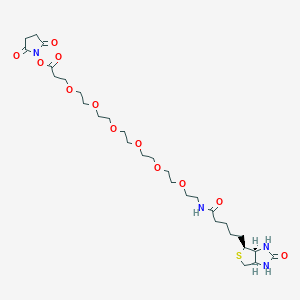
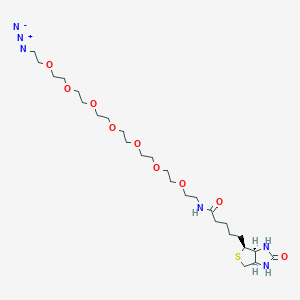
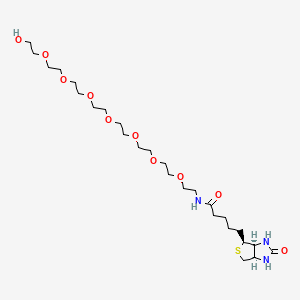
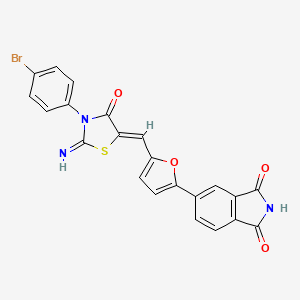
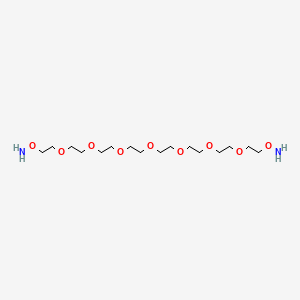
![2-{[2-(Trifluoromethoxy)benzoyl]amino}-N-[6-(Trifluoromethyl)-1h-Benzimidazol-2-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B606159.png)
